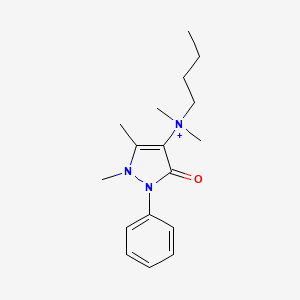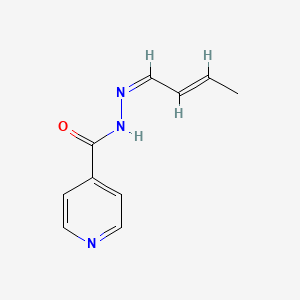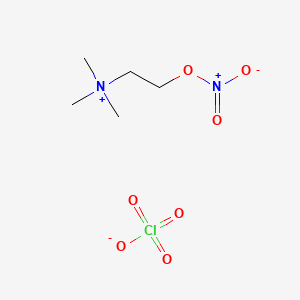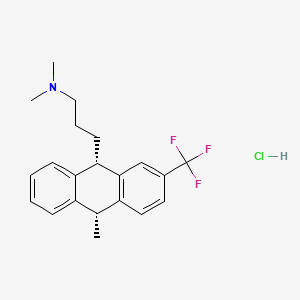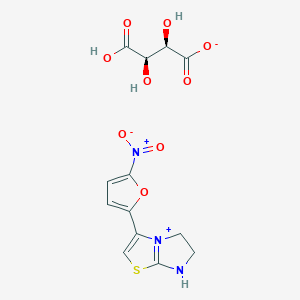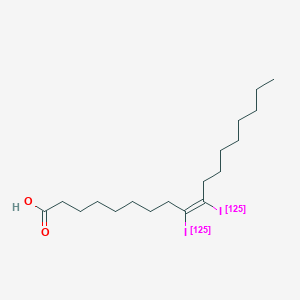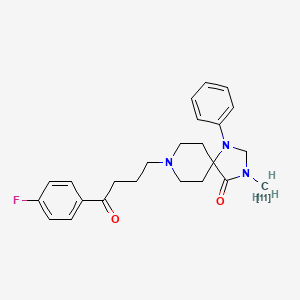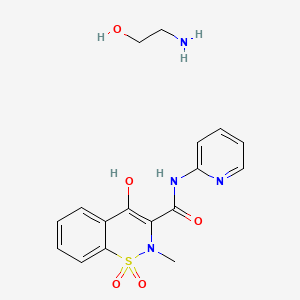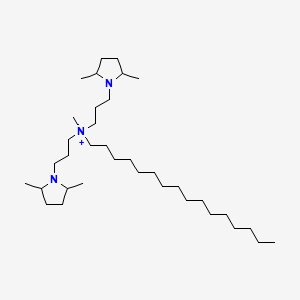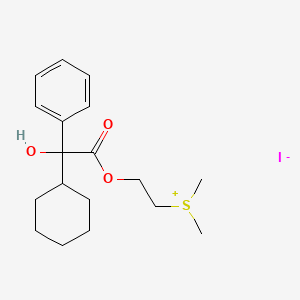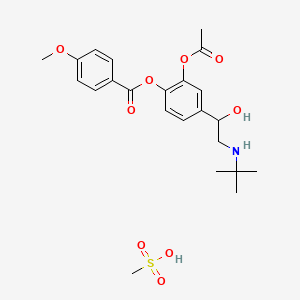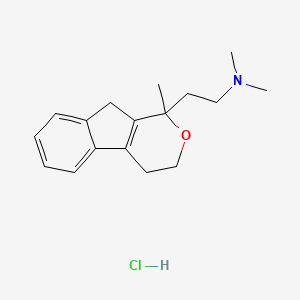
Pirandamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirandamine hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor. It was investigated in the 1970s as a potential antidepressant but was never marketed. Structurally, it is related to tandamine, which is a selective norepinephrine reuptake inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pirandamine hydrochloride involves several steps:
Reformatsky Reaction: The reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
Reduction: The ester is reduced with lithium aluminium hydride to give 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
Dehydration: Acid-catalyzed dehydration leads to indene-3-ethanol.
Condensation: Acid-catalyzed condensation with ethyl acetoacetate gives the corresponding compound.
Saponification: The ester is saponified to the corresponding acid.
Mixed Anhydride Formation: The reaction of the acid with ethyl chloroformate gives a mixed anhydride.
Amide Formation: Further reaction with dimethylamine leads to the amide.
Final Reduction: Reduction with lithium aluminium hydride completes the synthesis of pirandamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Pirandamine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various alcohols or amines.
科学的研究の応用
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactivity.
Biology: Its role as a selective serotonin reuptake inhibitor makes it a valuable tool for studying serotonin pathways.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
作用機序
Pirandamine hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing its mood-regulating effects. The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
類似化合物との比較
Similar Compounds
Tandamine: A selective norepinephrine reuptake inhibitor.
Imipramine: A tricyclic antidepressant that inhibits the reuptake of both norepinephrine and serotonin.
Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.
Uniqueness
Pirandamine hydrochloride is unique in its selective inhibition of serotonin reuptake without significant effects on norepinephrine reuptake. This specificity makes it distinct from other tricyclic antidepressants that typically affect multiple neurotransmitter systems .
特性
CAS番号 |
60218-35-1 |
|---|---|
分子式 |
C17H24ClNO |
分子量 |
293.8 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChIキー |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



